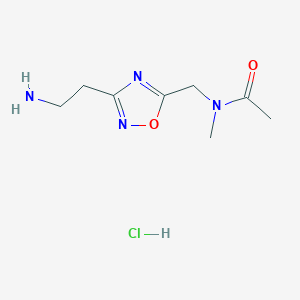

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It also has an aminoethyl group (a two-carbon chain with an amino group at the end) attached to the oxadiazole ring. The presence of the amine group suggests that this compound could participate in reactions typical of amines .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains an oxadiazole ring and an aminoethyl group. The presence of nitrogen in the oxadiazole ring and the amine group could result in interesting chemical properties, such as the ability to form hydrogen bonds .Chemical Reactions Analysis

Amines, such as the aminoethyl group in this compound, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds . The oxadiazole ring might also participate in reactions, but without more specific information, it’s difficult to predict what those reactions might be.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amine group could make this compound a weak base. It might be soluble in water and other polar solvents due to the ability of the amine group and the oxadiazole ring to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- Synthesized heterocyclic 1,3,4-oxadiazoles, including variants related to N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride, have demonstrated antibacterial properties against both Gram-positive and Gram-negative organisms (Ghattas et al., 1982).

Kinetics and Mechanism of Hydrolysis

- Research on N-methylacetamide, a structurally related compound, provided insights into the hydrolysis kinetics and mechanisms in high-temperature water, contributing to a deeper understanding of the behavior of similar compounds (Duan, Dai, & Savage, 2010).

Synthesis of Energetic Materials

- The synthesis of energetic materials incorporating 1,2,4-oxadiazole rings, which are structurally akin to the compound , was explored. These materials demonstrated moderate thermal stability and insensitivity towards impact and friction, indicating potential applications in the field of materials science (Yu et al., 2017).

Computational and Pharmacological Evaluation

- 1,3,4-oxadiazole and pyrazole derivatives, related to the compound of interest, were computationally and pharmacologically evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating a broad scope of potential biomedical applications (Faheem, 2018).

α-Glucosidase Inhibitory Potential

- N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, which is structurally related, were synthesized and evaluated for α-glucosidase inhibitory potential, suggesting potential applications in diabetes management (Iftikhar et al., 2019).

Structural Analysis Using NMR

- A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was studied using NMR techniques, highlighting the utility of these techniques in structural elucidation of complex organic compounds (Li Ying-jun, 2012).

Synthesis and Pharmacological Evaluation

- Synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were conducted, showing potential as antibacterial agents and moderate α-chymotrypsin enzyme inhibitors (Siddiqui et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2.ClH/c1-6(13)12(2)5-8-10-7(3-4-9)11-14-8;/h3-5,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEAFFAFKWFSOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC(=NO1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)

![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanol](/img/structure/B2823541.png)

![N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2823548.png)